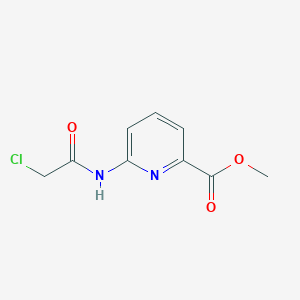

Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate

Description

Historical Context and Development

The development of this compound can be traced to the broader evolution of pyridine chemistry that began in the mid-19th century with the discovery of pyridine itself. The synthesis of substituted pyridine derivatives gained momentum throughout the 20th century as chemists recognized the importance of nitrogen-containing heterocycles in biological systems and pharmaceutical applications. The specific compound this compound emerged from systematic efforts to create functionalized pyridine derivatives that could serve as versatile synthetic intermediates.

The historical development of this compound is intrinsically linked to advances in amide chemistry and esterification reactions. Early synthetic approaches to pyridine carboxylates were established through modifications of picolinic acid derivatives, as evidenced by related compounds such as methyl picolinate. The introduction of chloroacetamido functionality represents a more recent advancement, reflecting the growing understanding of how halogenated acyl groups can enhance the reactivity and biological activity of heterocyclic compounds.

Research into pyridine derivatives accelerated significantly in the latter half of the 20th century, driven by their proven utility in pharmaceutical applications. The development of synthetic methodologies for compounds like this compound reflects the evolution of organic synthesis techniques, including improved methods for selective functionalization of pyridine rings and the development of more efficient amidation reactions.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within heterocyclic chemistry due to its multifunctional nature and structural complexity. The compound exemplifies the principle of heterocyclic diversification, where a basic pyridine scaffold is modified with multiple functional groups to create a molecule with enhanced chemical versatility. This approach to molecular design has become fundamental to modern medicinal chemistry and synthetic organic chemistry.

The significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of both electrophilic and nucleophilic sites within the molecule enables it to participate in a wide range of chemical transformations. The chloroacetamido group, in particular, provides a reactive handle for nucleophilic substitution reactions, while the carboxylate ester can undergo hydrolysis, reduction, or other transformations typical of ester functionality.

Within the broader context of heterocyclic chemistry, this compound represents an example of how multiple pharmacophoric elements can be incorporated into a single molecular framework. The pyridine ring provides a hydrogen bond acceptor site, the amide group offers both hydrogen bond donor and acceptor capabilities, and the chlorine atom introduces the potential for further chemical modification. This combination of features makes the compound particularly valuable for structure-activity relationship studies and lead compound optimization in drug discovery programs.

Classification within Pyridine Derivatives

This compound belongs to several important classes within the pyridine derivative family. Primarily, it is classified as a substituted picolinic acid derivative, given that the carboxylate group is positioned at the 2-position of the pyridine ring. This classification places it among compounds that have historically shown significant biological activity and pharmaceutical relevance.

The compound can also be categorized as a halogenated pyridine derivative due to the presence of the chlorine atom within the acetamido substituent. Halogenated pyridines constitute an important subclass of heterocyclic compounds known for their enhanced biological activity and improved pharmacokinetic properties compared to their non-halogenated counterparts. The chlorine atom in this compound serves not only as a potential pharmacophoric element but also as a reactive site for further synthetic transformations.

Furthermore, the compound belongs to the class of pyridine carboxamides, a group of compounds that has gained significant attention in medicinal chemistry due to their diverse biological activities. The acetamido functionality classifies this compound among N-acylated pyridine derivatives, which are known for their potential as enzyme inhibitors and receptor modulators. The specific positioning of the acetamido group at the 6-position creates a 1,3-relationship with the carboxylate group, potentially influencing the compound's conformational preferences and biological activity.

| Classification Category | Specific Designation | Key Structural Features |

|---|---|---|

| Primary Class | Picolinic Acid Derivative | Carboxylate at 2-position |

| Secondary Class | Halogenated Pyridine | Chlorine in acetamido group |

| Functional Class | Pyridine Carboxamide | N-acylated pyridine derivative |

| Positional Class | 6-Substituted Pyridine | Substituent at 6-position |

Overview of Chemical and Biological Importance

The chemical importance of this compound stems from its unique combination of functional groups that provide multiple sites for chemical modification and biological interaction. The compound's molecular architecture enables it to participate in diverse chemical reactions, making it a valuable synthetic intermediate for the preparation of more complex molecules. The chloroacetamido group is particularly significant as it can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the introduction of additional functionality.

From a biological perspective, pyridine derivatives have demonstrated extensive pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. The specific structural features of this compound position it as a potential bioactive molecule worthy of investigation for therapeutic applications. The compound's ability to form hydrogen bonds through its amide and ester functionalities, combined with the electron-deficient nature of the pyridine ring, creates opportunities for specific molecular interactions with biological targets.

The biological importance of this compound is further enhanced by its structural similarity to known bioactive molecules. Related compounds in the thieno[2,3-b]pyridine series have shown significant antimycobacterial activity, with some derivatives exhibiting submicromolar potency against Mycobacterium tuberculosis. This precedent suggests that this compound may possess similar biological activities or serve as a starting point for the development of therapeutic agents.

| Chemical Property | Biological Significance | Synthetic Utility |

|---|---|---|

| Pyridine Ring | Hydrogen bond acceptor, π-π interactions | Aromatic substitution reactions |

| Carboxylate Ester | Lipophilicity modulation, hydrolytic metabolism | Ester hydrolysis, reduction reactions |

| Chloroacetamido Group | Electrophilic reactivity, hydrogen bonding | Nucleophilic substitution, amide modifications |

| Multiple Functional Groups | Diverse molecular interactions | Multi-step synthesis platform |

The compound's chemical and biological importance is also reflected in its commercial availability and research applications. It is offered by multiple chemical suppliers as a research compound, indicating sustained interest from the scientific community. The availability of high-purity samples facilitates further research into its properties and potential applications, supporting continued investigation into its chemical reactivity and biological activity.

Properties

IUPAC Name |

methyl 6-[(2-chloroacetyl)amino]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-15-9(14)6-3-2-4-7(11-6)12-8(13)5-10/h2-4H,5H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANIZQHHVOCSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the chlorination of methyl 6-aminopyridine-2-carboxylate followed by acylation with chloroacetyl chloride. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetamido group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic substitution: Substituted derivatives with different functional groups.

Hydrolysis: 6-(2-chloroacetamido)pyridine-2-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate has shown potential as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being investigated for their biological activity against several diseases.

- Antimicrobial Activity: Research indicates that compounds derived from this pyridine derivative exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against certain strains of bacteria and fungi, making it a candidate for developing new antibiotics .

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models. The compound's mechanism of action appears to involve the modulation of cellular pathways related to apoptosis and cell proliferation .

Agricultural Applications

The compound is also being explored for its use in agriculture, particularly as a herbicide or in formulations that enhance the efficacy of existing herbicides.

- Herbicidal Formulations: this compound can be combined with other herbicides to improve their effectiveness against broadleaf weeds and grasses. Research has shown that when used in combination with safeners, it can reduce phytotoxicity while maintaining weed control efficacy .

Biochemical Analysis

In biochemical research, this compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications.

- Buffering Agent: It is employed to maintain pH stability in biological assays, particularly within the pH range of 6 to 8.5. This property is crucial for experiments that require consistent pH levels for optimal enzyme activity and cellular function .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the compound's structure significantly enhanced its antibacterial potency, suggesting avenues for developing new antimicrobial agents .

Case Study 2: Herbicide Development

In agricultural research, a formulation containing this compound was tested against common weeds in maize crops. The study found that this formulation not only improved weed control but also reduced crop injury compared to traditional herbicides when applied at recommended rates .

Mechanism of Action

The mechanism of action of methyl 6-(2-chloroacetamido)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The methyl ester at position 2 provides intermediate lipophilicity, balancing solubility and membrane permeability compared to ethyl esters (e.g., compounds in ).

- Conformational Flexibility : Unlike bis-amide derivatives in , the target compound lacks long ethoxy chains, which may reduce conformational polymorphism and improve synthetic reproducibility.

Anti-Tumoral Potential

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives with benzothiazole or indole substituents exhibit GI50 values of 3.5–18.1 µM in tumor cell lines, attributed to their planar fused-ring systems and amino groups . While the target compound lacks a fused thienopyridine core, its chloroacetamido group may confer alkylating properties, a mechanism observed in chemotherapeutic agents like chlorambucil.

Receptor Interactions

SIB-1757 and SIB-1893, pyridine-based mGluR5 antagonists, achieve sub-micromolar IC50 values via noncompetitive inhibition . The target compound’s chloroacetamido group could similarly interact with cysteine residues in receptor binding pockets, though this remains speculative without direct assay data.

Physicochemical Properties

- Solubility : The methyl ester group likely improves solubility in organic solvents compared to free acids but reduces aqueous solubility relative to hydroxylated analogs (e.g., SIB-1757) .

- Stability : The chloroacetamido group may hydrolyze under basic conditions, whereas methyl esters are generally more stable than ethyl esters in acidic environments .

Biological Activity

Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a carboxylate group and a chloroacetamido moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its efficacy against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis through several mechanisms:

- Cell Cycle Arrest : The compound has demonstrated the ability to halt the cell cycle in specific phases, contributing to its antiproliferative effects.

- Apoptosis Induction : It activates apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 3.42 ± 1.31 | Apoptosis induction |

| MCF-7 | 4.16 ± 0.2 | Cell cycle arrest |

| HCT-116 | 9.21 ± 0.02 | Targeting multiple kinase pathways |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Its efficacy has been tested against various bacterial strains, where it showed promising results:

- Inhibition of Bacterial Growth : The compound has been effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Biofilm Disruption : It has demonstrated potential in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (μg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 10 | Ciprofloxacin (1.25) |

| Escherichia coli | 15 | Amoxicillin (20) |

| Pseudomonas aeruginosa | 12 | Gentamicin (5) |

The biological activity of this compound can be attributed to its interaction with key molecular targets:

- Kinase Inhibition : The compound has been found to inhibit various kinases involved in cancer cell signaling pathways, which are critical for cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Modulation of Gene Expression : The compound affects the expression levels of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- A study demonstrated its efficacy in reducing tumor size in xenograft models of liver cancer, showcasing a significant decrease in tumor weight compared to control groups .

- Another investigation reported enhanced survival rates in mice treated with this compound alongside standard chemotherapy agents, indicating a potential synergistic effect .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-(2-chloroacetamido)pyridine-2-carboxylate, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via chloroacetylation of methyl 6-aminopyridine-2-carboxylate. Reacting the amine precursor with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C minimizes side reactions. Yield optimization requires strict temperature control and inert atmospheres. Purification via silica gel column chromatography (ethyl acetate/hexane) ensures purity. Reaction progress is monitored by TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The methyl ester (δ ~3.9 ppm, singlet) and chloroacetamido NH (δ ~8.5 ppm, broad) confirm functional groups. Pyridine ring protons appear as distinct multiplets (δ 7.5–8.5 ppm).

- IR : Stretches at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate the structure.

- LC-MS : Molecular ion peak [M+H]⁺ at m/z ~257.0 confirms molecular weight. Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) but unstable in aqueous or humid environments due to hydrolysis of the chloroacetamido group. Storage recommendations:

- Anhydrous conditions at -20°C in sealed vials with desiccants.

- Stability assessments via accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring for hydrolyzed by-products (e.g., methyl 6-aminopyridine-2-carboxylate) .

Advanced Research Questions

Q. How can regioselectivity challenges during chloroacetylation be addressed to minimize by-product formation?

- Methodological Answer : Competing acylation at the pyridine nitrogen or other reactive sites can be mitigated by:

- Protecting Groups : Temporarily protecting the pyridine nitrogen with a Boc group before chloroacetylation, followed by deprotection.

- Kinetic Control : Low-temperature reactions (<5°C) favor selective amide formation over ester hydrolysis.

- Catalytic Strategies : Using DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Post-reaction analysis via 2D NMR (COSY, HSQC) confirms regiochemistry .

Q. What role does the chloroacetamido group play in medicinal chemistry applications, and how can its reactivity be harnessed for drug discovery?

- Methodological Answer : The chloroacetamido moiety acts as an electrophilic "warhead" in covalent inhibitor design. For example:

- Target Engagement : It alkylates cysteine residues in enzymes (e.g., kinases), enabling irreversible binding.

- Stability-Activity Balance : Structure-activity relationship (SAR) studies assess substituent effects on reactivity (e.g., replacing chlorine with fluorine to modulate electrophilicity).

- In vitro Validation : Fluorescence polarization assays or mass spectrometry confirm covalent adduct formation .

Q. How does the electronic nature of the pyridine ring influence cross-coupling reactions for functionalization?

- Methodological Answer : The electron-withdrawing ester and chloroacetamido groups direct metal-catalyzed reactions to specific positions:

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the 4-position of the pyridine ring (activated by meta-directing groups).

- Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) for C-N bond formation at electron-deficient sites.

- Monitoring : High-resolution MS and ¹³C NMR track regiochemical outcomes .

Q. What analytical strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from:

- Purity Variability : Rigorous HPLC-UV/ELSD validation (>99% purity) ensures reproducibility.

- Assay Conditions : Standardizing cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%).

- Orthogonal Assays : Combining enzymatic assays with cellular thermal shift assays (CETSA) validates target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.